molecular formula C12H24N2O2 B2496496 Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate CAS No. 2402837-54-9

Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate

Cat. No.: B2496496
CAS No.: 2402837-54-9
M. Wt: 228.336
InChI Key: OWQOGDKDYCJBNX-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is a synthetic organic compound with the molecular formula C12H24N2O2. It is characterized by the presence of a tert-butyl group, an amino group, and a cyclobutyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate typically involves the following steps:

    Formation of the Cyclobutyl Intermediate: The starting material, 2,2-dimethylcyclobutanone, undergoes a reductive amination with an appropriate amine to introduce the amino group at the desired position on the cyclobutyl ring.

    Carbamate Formation: The resulting amino compound is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step forms the carbamate linkage, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise temperature control, efficient mixing, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

    Substitution: The carbamate group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbamate group.

Major Products Formed

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of steric hindrance on enzyme-substrate interactions. It serves as a model compound to investigate how bulky groups affect the binding and activity of enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl group can influence the binding affinity and specificity of the compound, leading to selective inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[(2-aminoethyl)carbamate]: Similar in structure but with a different cyclobutyl ring.

    Tert-butyl N-[(3-amino-2,2-dimethylpropyl)methyl]carbamate: Similar but with a propyl instead of a cyclobutyl ring.

Uniqueness

Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate is unique due to its cyclobutyl ring, which introduces significant steric hindrance. This feature distinguishes it from other carbamates and influences its reactivity and biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-8-6-9(13)12(8,4)5/h8-9H,6-7,13H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQOGDKDYCJBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1N)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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